REACTION_CXSMILES
|
[Na+].[CH2:2]([O:9][C:10]1[CH:11]=[C:12]([CH2:16][S:17]([O-:20])(=O)=[O:18])[CH:13]=[CH:14][CH:15]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.CN(C)C=O.C(Cl)(=O)C([Cl:29])=O>C1COCC1.C(OCC)C>[CH2:2]([O:9][C:10]1[CH:11]=[C:12]([CH2:16][S:17]([Cl:29])(=[O:20])=[O:18])[CH:13]=[CH:14][CH:15]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1|
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Name
|
(3-benzyloxyphenyl)methanesulfonic acid sodium salt
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Quantity
|
2.36 g
|
Type
|
reactant
|
Smiles
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[Na+].C(C1=CC=CC=C1)OC=1C=C(C=CC1)CS(=O)(=O)[O-]
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Name
|
|
Quantity
|
0.61 mL
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Type
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reactant
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
45 mL
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Type
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solvent
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WASH
|
Details
|
washed with water, dilute aqueous sodium hydrogencarbonate solution and saturated sodium chloride solution
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic phase was dried over MgSO4
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Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
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Type
|
CUSTOM
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Details
|
The residue (2.30 g) was used in the next reaction without further purification
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C(C=CC1)CS(=O)(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |